molecular formula C10H6FNO2 B8647083 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carbonitrile CAS No. 105300-39-8

6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carbonitrile

Cat. No. B8647083
M. Wt: 191.16 g/mol
InChI Key: RIGWMHSLLISLNY-UHFFFAOYSA-N
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Patent
US04740517

Procedure details

A solution of 6-fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carbonitrile (78.3 g, 0.41 mol)(obtained through the process as described in said Item (c) in 760 ml of concentrated hydrochloric acid was heated at reflux temperature for 50 minutes. After cooling the reaction solution, 700 ml of water and 1 liter of ethyl acetate were added to carry out an extraction. Resulting organic layer was evaporated in vacuo to dryness. To the residue, 700 ml of saturated sodium biscarbonate was added and stirred for 30 minutes. The aqueous basic solution was washed with 500 ml of ethyl acetate, acidified with 6N-hydrochloric acid and extracted with 1 liter of ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to give 76.9 g (89.3%) of the desired compound.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
760 mL
Type
solvent
Reaction Step Three
Yield
89.3%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2OC(C#N)[CH2:8][C:7](=[O:13])[C:6]=2[CH:14]=1.[OH2:15].[C:16]([O:19]CC)(=[O:18])[CH3:17]>Cl>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:15][CH:17]([C:16]([OH:19])=[O:18])[CH2:8][C:7](=[O:13])[C:6]=2[CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC2=C(C(CC(O2)C#N)=O)C1
Step Two
Name
Quantity
700 mL
Type
reactant
Smiles
O
Name
Quantity
1 L
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
760 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 50 minutes
Duration
50 min
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
an extraction
CUSTOM
Type
CUSTOM
Details
Resulting organic layer was evaporated in vacuo to dryness
ADDITION
Type
ADDITION
Details
To the residue, 700 ml of saturated sodium biscarbonate was added
WASH
Type
WASH
Details
The aqueous basic solution was washed with 500 ml of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 liter of ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=CC2=C(C(CC(O2)C(=O)O)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 76.9 g
YIELD: PERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.